molecular formula C11H12N4O B033292 2,6-Diamino-4-(benzyloxy)pyrimidine CAS No. 100061-59-4

2,6-Diamino-4-(benzyloxy)pyrimidine

Cat. No. B033292
M. Wt: 216.24 g/mol
InChI Key: MVIHQMTVQZOYCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 2,6-diamino-4-(benzyloxy)pyrimidine, often involves multi-step chemical processes. A general approach to synthesizing such compounds includes the condensation of suitable precursors, such as amino-substituted pyrimidines, with benzyl halides or alcohols under specific conditions to introduce the benzyloxy group. For instance, Grivsky et al. (1980) described a synthesis route for a related compound, highlighting the applicability of such methods to 2,6-diamino-4-(benzyloxy)pyrimidine (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Molecular Structure Analysis

The molecular structure of 2,6-diamino-4-(benzyloxy)pyrimidine and its analogs has been explored through various analytical techniques, including crystallography and NMR spectroscopy. These studies reveal the presence of hydrogen bonding and aromatic interactions that contribute to the stability and reactivity of these molecules. Low et al. (2002) provided insights into the hydrogen bonding patterns in related pyrimidine derivatives, underscoring the importance of such interactions in defining the molecular conformation and properties (Low, Quesada, Marchal, Melguizo, Nogueras, & Glidewell, 2002).

Scientific Research Applications

Synthetic Pathways and Biological Activities

Pyrimidine derivatives, including 2,6-Diamino-4-(benzyloxy)pyrimidine, are known for their versatility in synthetic chemistry and the development of various pharmacologically active compounds. Research developments in the syntheses of pyrimidine derivatives highlight their potent anti-inflammatory effects attributed to the inhibition of critical inflammatory mediators, showcasing their importance in medicinal chemistry for the creation of new therapeutic agents (Rashid et al., 2021).

Role in Optoelectronic Materials

The incorporation of pyrimidine fragments into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. Functionalized quinazolines and pyrimidines, including derivatives of 2,6-Diamino-4-(benzyloxy)pyrimidine, have been reported for their applications related to photo- and electroluminescence in organic light-emitting diodes (OLEDs) and other electronic devices, indicating the significant potential of pyrimidine derivatives in the development of advanced materials (Lipunova et al., 2018).

Medicinal Chemistry and Anti-Alzheimer's Potential

In medicinal chemistry, pyrimidine derivatives, including the specific structure of 2,6-Diamino-4-(benzyloxy)pyrimidine, have been explored for their potential as anti-Alzheimer's agents. The structure-activity relationship-based studies indicate that these compounds can serve as promising leads for the development of novel therapeutics aimed at treating or mitigating the effects of Alzheimer's disease, highlighting the importance of pyrimidine scaffolds in drug discovery for neurological disorders (Das et al., 2021).

Anticancer Applications

Pyrimidine derivatives, due to their structural similarity to DNA bases, have been extensively investigated for their anticancer properties. The literature review of patents on pyrimidine-based anticancer agents from 2009 to 2014 indicates that these compounds exhibit a broad range of cell-killing effects through various mechanisms, underscoring their potential in cancer therapy (Kaur et al., 2014).

properties

IUPAC Name

6-phenylmethoxypyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHQMTVQZOYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)pyrimidine-2,4-diamine

Synthesis routes and methods I

Procedure details

A solution of 3.8 g sodium in 100 mL benzylalcohol is heated in an oil bath with 21.6 g 6-chloro-2,4-diamino-pyrimidine (6) for 3 hours at 160° C. The surplus alcohol is distilled off in vacuum.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium (0.41 g, 17.8 mmol) was added to benzyl alcohol (15 ml) under a nitrogen atmosphere and the mixture was heated at 150° C. for 1.5 h. 2,6-Diamino-4-chloropyrimidine (2.16 g, 14.94 mmol) was added and the reaction mixture was stired at 180° C. for a further 2 h. Volatiles were removed in vacuo and the resulting residue was chromatographed on silia with dichloromethane: methanol (9:1) as eluent, to yield the title product as a white solid (1.98 g, 62%); νmax/cm−1 3347 (NH), 1498 (C6H5), 1608 (C6H5); δH (200 MHz, d6-DMSO) 5.20 (1H, s, C(5)H), 5.32 (2H, s, OCH2), 6.05 (2H, br s, NH2), 6.17 (2H, br s, NH2), 7.41-7.48 (5H, m, C6H5); m/z (+EI) 216 (M+, 100%), 139 (M+-C6H5, 33), 91 (94).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Yield
62%

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